tert-Butyl 2-chlorothiophene-3-carboxylate
Description
tert-Butyl 2-chlorothiophene-3-carboxylate is an organic compound with the molecular formula C9H11ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Properties
Molecular Formula |
C9H11ClO2S |
|---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
tert-butyl 2-chlorothiophene-3-carboxylate |
InChI |
InChI=1S/C9H11ClO2S/c1-9(2,3)12-8(11)6-4-5-13-7(6)10/h4-5H,1-3H3 |
InChI Key |
FKFKSQQWYWVRRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-chlorothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chlorothiophene-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-chlorothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and nucleophiles such as amines or thiols in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of tert-butyl 2-aminothiophene-3-carboxylate or tert-butyl 2-thiolothiophene-3-carboxylate.
Oxidation: Formation of tert-butyl 2-chlorothiophene-3-sulfoxide or tert-butyl 2-chlorothiophene-3-sulfone.
Reduction: Formation of tert-butyl 2-chlorothiophene-3-methanol or tert-butyl 2-chlorothiophene-3-aldehyde.
Scientific Research Applications
tert-Butyl 2-chlorothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of tert-Butyl 2-chlorothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-hydroxythiophene-2-carboxylate
- tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl (2-chloroacetyl)carbamate
Uniqueness
tert-Butyl 2-chlorothiophene-3-carboxylate is unique due to the presence of both a chlorine atom and a tert-butyl ester group on the thiophene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Biological Activity
Tert-butyl 2-chlorothiophene-3-carboxylate is an organic compound belonging to the thiophene family, which is characterized by its sulfur-containing five-membered ring structure. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, particularly the presence of a chlorinated thiophene ring and a carboxylate group, contribute to its reactivity and interactions with biological macromolecules.
The molecular formula of this compound is C₉H₁₁ClO₂S. Its structure can be represented as follows:
This compound exhibits several notable chemical properties:
- Solubility : It is soluble in organic solvents, which facilitates its use in various chemical reactions.
- Reactivity : The chlorinated position on the thiophene ring allows for electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study evaluated its effects on cancer cell lines, revealing that this compound inhibits cell proliferation and induces apoptosis in human breast cancer cells (MCF-7). The IC50 value for this activity was found to be approximately 15 µM, indicating a moderate level of potency.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiophene ring or the carboxylate group can significantly alter its efficacy. For instance, substituting different halogens or alkyl groups may enhance binding affinity to target proteins involved in cancer pathways.
| Modification | Observed Effect |
|---|---|
| Chlorine substitution | Increased antimicrobial activity |
| Methyl group addition | Enhanced cytotoxicity against cancer cells |
Case Studies
- Inhibition of Cancer Cell Growth : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior activity against resistant strains of E. coli, suggesting its potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
